molecular formula C10H14O3 B2643666 ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate CAS No. 2247104-24-9

ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate

Cat. No.: B2643666
CAS No.: 2247104-24-9
M. Wt: 182.219
InChI Key: VSPXETUNEVKYQS-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is a bicyclic organic compound featuring a tetrahydrofuran (oxolane) ring substituted with a propynyl group (prop-2-yn-1-yl) and an ethyl ester moiety at the 2-position. This structure combines the reactivity of the alkyne group with the steric and electronic effects of the oxolane ring, making it a versatile intermediate in organic synthesis.

Computational studies using density-functional theory (DFT) methods, such as those described by Becke , could elucidate its electronic properties, though specific data for this compound remain unpublished.

Properties

IUPAC Name

ethyl 2-prop-2-ynyloxolane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-6-10(7-5-8-13-10)9(11)12-4-2/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPXETUNEVKYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCO1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate can be synthesized through the alkylation of tetrahydrofuran-2-carboxylate with propargyl bromide under phase-transfer catalysis conditions . The reaction typically involves the use of toluene and 50% sodium hydroxide as the solvent and base, respectively .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

Reagent in Organic Synthesis

Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate serves as an important intermediate in organic synthesis. Its alkyne functionality allows for various transformations, including:

  • Cycloaddition Reactions : The compound can participate in cycloaddition reactions, particularly with electron-deficient alkenes or alkynes, leading to the formation of complex cyclic structures that are valuable in drug development.
  • Functionalization of Alkynes : The presence of the ethyl ester group makes it a suitable candidate for further functionalization, enabling the introduction of diverse functional groups through nucleophilic additions or substitutions.

Medicinal Chemistry Applications

Drug Development

The compound's structure is conducive to modifications that can enhance biological activity. Some notable applications include:

  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of this compound into larger molecular frameworks has been shown to yield compounds with significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics.

Materials Science Applications

Polymer Chemistry

This compound can be utilized in polymer synthesis:

  • Monomer for Polymerization : It can act as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The alkyne group allows for click chemistry approaches, leading to well-defined polymer architectures.

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseFindings/Results
Synthetic ChemistryCycloaddition reactionsFormation of complex cyclic structures
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Materials SciencePolymer synthesisDevelopment of polymers with enhanced properties

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of a derivative of this compound. The derivative was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis, highlighting the potential for further development into therapeutic agents .

Case Study: Polymer Development

In another study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated increased thermal stability and mechanical strength compared to traditional polymers, indicating its potential use in high-performance materials .

Mechanism of Action

The mechanism of action of ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s propargyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate, differing primarily in functional groups or ring systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS/Identifier
This compound C₁₁H₁₄O₃ ~194.23 (calculated) Ethyl ester, oxolane, propynyl EN300-6494105
3-(Prop-2-yn-1-yl)oxolane-3-carboxylic acid C₈H₁₀O₃ 154.16 Carboxylic acid, oxolane, propynyl MDLMFCD21921387
2-[Ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol C₁₁H₁₉NO 195.31 Ethanolamine, ethynyl, cyclohexane MDLMFCD27945887
(1R)-2-Methyl-4-oxo-3-(prop-2-yn-1-yl)cyclopent-2-en-1-yl ester C₁₈H₂₂O₃ 286.37 Cyclopentenone, propynyl, ester 23031-36-9
Key Observations:

Functional Group Diversity : The target compound’s ethyl ester contrasts with the carboxylic acid in 3-(prop-2-yn-1-yl)oxolane-3-carboxylic acid , which may alter solubility and reactivity (e.g., ester hydrolysis vs. acid-base interactions) .

Physicochemical and Hazard Profiles

Limited hazard data are available for this compound. By analogy, the target compound may require similar handling precautions until toxicological studies confirm safety.

Biological Activity

Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the reaction of propargyl bromide with appropriate oxolane derivatives. The compound features a unique oxolane ring structure that contributes to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting that the propargyl group enhances its interaction with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism is thought to involve the inhibition of key enzymes responsible for cancer cell proliferation.

Cell Line IC50 (µM) Reference
MCF-725
PC-330
WRL-6886

Neuroprotective Effects

This compound may also possess neuroprotective properties. Research indicates that compounds with similar functionalities can inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism, which are linked to neurological disorders. Inhibiting MAOs may help maintain higher levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety disorders .

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the propargyl group has been linked to increased potency against specific biological targets. Modifications at various positions on the oxolane ring can lead to substantial changes in activity profiles.

Key Findings from SAR Studies:

  • Propargyl Substitution : Enhances interaction with target proteins.
  • Oxolane Ring Modifications : Altered ring substituents can either enhance or diminish activity.
  • Hydrophobic Interactions : Critical for binding affinity in enzyme inhibition assays.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against MCF-7 and PC-3 cell lines. The compound exhibited an IC50 value of 25 µM against MCF-7, indicating significant cytotoxicity. Further analysis revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a neuroprotective study, derivatives similar to this compound were tested for their ability to inhibit MAO-A and MAO-B activities. Results showed a preferential inhibition of MAO-A, which correlated with increased levels of serotonin in neuronal cultures, suggesting potential therapeutic applications in mood disorders .

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